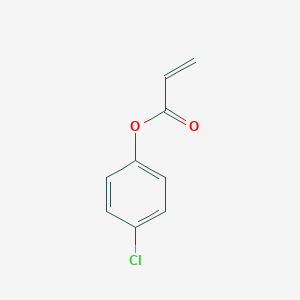

4-Chlorophenyl acrylate

Overview

Description

Synthesis Analysis

The synthesis of CPA is achieved by reacting 4-chlorophenol with acryloyl chloride, using triethylamine as a base in an ethyl acetate solution. This process results in CPA which is then used to synthesize polymers like poly(4-chlorophenyl acrylate) through free radical polymerization methods. These polymers can be characterized by techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, providing insights into their molecular structure and composition (S. Thamizharasi et al., 1999).

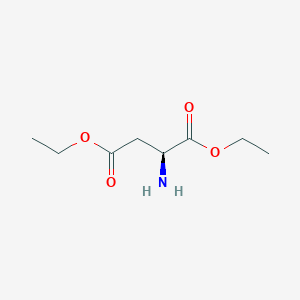

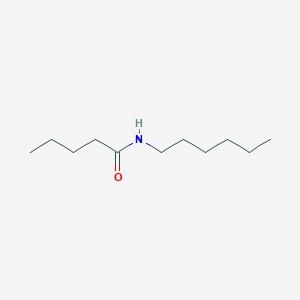

Molecular Structure Analysis

The molecular structure of CPA and its polymers is extensively studied using spectroscopic methods. NMR and IR spectroscopy are pivotal in determining the chemical structure, showing the integration of the aromatic peaks corresponding to the CPA unit. The molecular weight and polydispersity index of these polymers are also analyzed using gel permeation chromatography (GPC), which is crucial for understanding their structural characteristics and potential applications (S. Thamizharasi et al., 1999).

Chemical Reactions and Properties

CPA undergoes various chemical reactions, including copolymerization with methyl acrylate, leading to the formation of polymers with different compositions and properties. The reactivity ratios of CPA with other monomers are calculated, indicating its reactivity in copolymerization processes. These polymers exhibit enhanced thermal stability, which increases with the CPA content in the copolymer, indicating its significant impact on the material's thermal properties (S. Thamizharasi et al., 1999).

Physical Properties Analysis

The physical properties of CPA-based polymers, such as thermal stability and molecular weight, are analyzed using techniques like thermogravimetric analysis (TGA) and GPC. The thermal properties study in a nitrogen atmosphere shows that as the CPA content increases in the copolymer, its thermal stability improves significantly. This property is crucial for applications requiring materials that can withstand high temperatures (S. Thamizharasi et al., 1999).

Chemical Properties Analysis

The chemical properties of CPA and its polymers are central to their application in various industries. The reactivity ratios of CPA with other acrylates determine the composition of the resulting copolymers, which in turn influences their application potential. For example, copolymers with specific compositions are used in the leather industry for top coat and base coat materials due to their excellent physical properties and thermal stability (S. Thamizharasi et al., 1999).

Scientific Research Applications

Applications in Polymer Science:

- Copolymerization with methyl acrylate for use in the leather industry, showing enhanced thermal stability and potential as top coat and base coat materials in leather processing (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

- Use in photo-cross-linkable polymers for corrosion inhibition of mild steel in hydrochloric acid, acting as a mixed type inhibitor and showing spontaneous physicochemical adsorption on steel surfaces (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

- Synthesis with glycidyl methacrylate for the production of copolymers, which have applications in adhesives (Vijayaraghavan & Reddy, 1999).

Material Science and Industrial Applications:

- In the creation of salts- and pH-responsive copolymers, useful for smart hydrogels in controlled drug release (Wang, Liu, Chen, Liang, Chen, & Jin, 2007).

- Development of acrylic copolymers with antimicrobial properties, potentially useful in healthcare and sanitation applications (Patel, Patel, Patel, Patel, & Patel, 2007).

- Synthesis of novel polymeric amino protecting groups, relevant in chemical synthesis and pharmaceuticals (Gormanns & Ritter, 1994).

Chemical and Catalytic Applications:

- Use in the oxidative degradation of pollutants, mimicking enzymatic activity for environmental applications (Díaz-Díaz, Blanco-López, Lobo-Castañón, Miranda-Ordieres, & Tuñón-Blanco, 2012).

- Application in photoinitiation processes for polymerization, useful in material manufacturing (Cavitt, Hoyle, Kalyanaraman, & Jönsson, 2004).

Pharmaceutical Synthesis:

- In the synthesis of Baclofen hydrochloride, an antispastic agent (Yu Xinhong, 2010).

Safety And Hazards

properties

IUPAC Name |

(4-chlorophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHDIBHFCIOXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303684 | |

| Record name | 4-CHLOROPHENYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl acrylate | |

CAS RN |

13633-87-9 | |

| Record name | NSC160071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROPHENYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)